![molecular formula C18H19N3O2S B2967833 2-Phenoxy-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]propan-1-one CAS No. 851807-81-3](/img/structure/B2967833.png)
2-Phenoxy-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Phenoxy-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]propan-1-one” is a complex organic molecule that contains several functional groups and rings, including a phenoxy group, a pyridine ring, a sulfanyl group, and an imidazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it likely involves the combination of several steps, each introducing a different part of the molecule. For instance, the imidazole ring could be synthesized using methods described in the literature for imidazole synthesis .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. The imidazole ring is a five-membered ring with two nitrogen atoms, the pyridine ring is a six-membered ring with one nitrogen atom, and the phenoxy group consists of a benzene ring attached to an oxygen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the imidazole ring is known to participate in various chemical reactions, including acting as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imidazole and pyridine rings and the phenoxy group could make the compound soluble in polar solvents .Applications De Recherche Scientifique
Photophysical Properties and Applications
A study by Marchesi et al. (2019) on tetrahydroimidazo[1,5-a]pyridin-3-yl phenols, which are structurally related to the compound , reveals their intense fluorescence when excited with UV light. These compounds exhibit a large Stokes shift and high quantum yields, suggesting potential applications in fluorescent dyes and bioimaging tools. The study indicates the possibility of tuning the emission properties by varying substituents, which could be relevant for designing specific sensors or imaging agents (Marchesi, Brenna, & Ardizzoia, 2019).
Antimicrobial Properties
Research by Alsaedi, Farghaly, and Shaaban (2019) on pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl groups demonstrates antimicrobial activities exceeding those of reference drugs. This suggests that compounds with similar structural motifs, including the sulfanyl and pyridinyl groups, might hold promise as antimicrobial agents, offering a basis for developing new antimicrobial compounds (Alsaedi, Farghaly, & Shaaban, 2019).
Anticancer Applications
A study by Martínez-Alonso et al. (2014) explores ruthenium(II) arene complexes with ligands including pyridinyl and imidazolyl groups for their anticancer properties. The structural similarities to the compound of interest suggest potential in designing metal-based drugs or probes for cancer therapy, highlighting the importance of such molecular frameworks in medicinal chemistry (Martínez-Alonso et al., 2014).
Fluorescent Sensing Applications
Khattar and Mathur (2013) synthesized a ligand with pyridinyl and benzimidazolyl groups for use as a fluorescent sensor for dopamine, demonstrating the compound’s potential in neurotransmitter detection. This research suggests that compounds with related structures can be used in the development of fluorescent sensors for biologically relevant molecules (Khattar & Mathur, 2013).
Propriétés
IUPAC Name |
2-phenoxy-1-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-14(23-16-7-3-2-4-8-16)17(22)21-11-10-20-18(21)24-13-15-6-5-9-19-12-15/h2-9,12,14H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROCTZFMXFBAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN=C1SCC2=CN=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
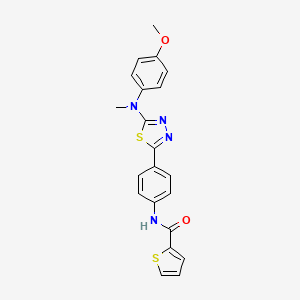
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide](/img/structure/B2967751.png)
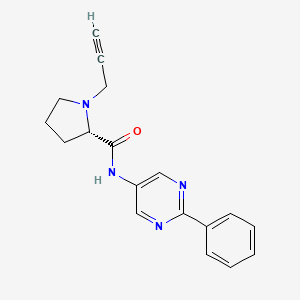
![(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2967753.png)
![N-Methyl-N-[(2-morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2967754.png)
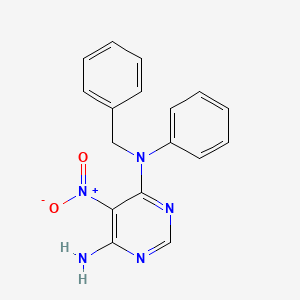
![8-(2-ethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2967757.png)
![[1-(Oxetan-3-yl)azetidin-3-yl]methanamine;2,2,2-trifluoroacetic acid](/img/structure/B2967759.png)
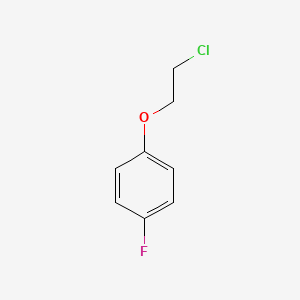
![2-(4-chlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2967763.png)
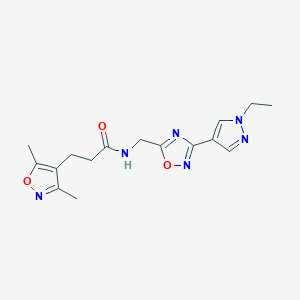
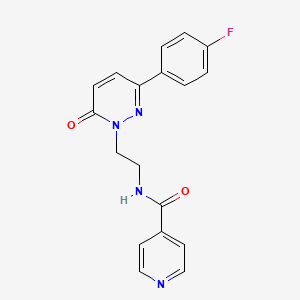
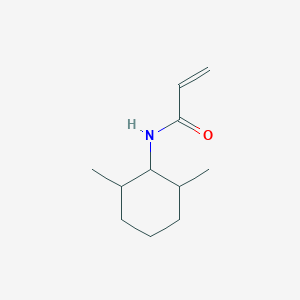
![2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)aniline dihydrochloride](/img/structure/B2967771.png)
